molecular formula C15H15N3S B10839657 1-(Phenyl(p-tolyl)methylene)thiosemicarbazide

1-(Phenyl(p-tolyl)methylene)thiosemicarbazide

Cat. No.: B10839657
M. Wt: 269.4 g/mol
InChI Key: DZOZYORQEZEOCT-SAPNQHFASA-N
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Description

1-(phenyl(p-tolyl)methylene)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenyl(p-tolyl)methylene)thiosemicarbazide typically involves the reaction of p-tolyl isothiocyanate with phenylhydrazine in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(phenyl(p-tolyl)methylene)thiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(phenyl(p-tolyl)methylene)thiosemicarbazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(phenyl(p-tolyl)methylene)thiosemicarbazide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to the disruption of cellular processes. For example, it has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells .

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylphenyl)-3-phenylthiourea: Similar structure but lacks the thiosemicarbazide moiety.

    1-(phenyl(p-tolyl)methylene)hydrazine: Similar structure but lacks the sulfur atom.

Uniqueness

1-(phenyl(p-tolyl)methylene)thiosemicarbazide is unique due to its thiosemicarbazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

[(E)-[(4-methylphenyl)-phenylmethylidene]amino]thiourea

InChI

InChI=1S/C15H15N3S/c1-11-7-9-13(10-8-11)14(17-18-15(16)19)12-5-3-2-4-6-12/h2-10H,1H3,(H3,16,18,19)/b17-14+

InChI Key

DZOZYORQEZEOCT-SAPNQHFASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=S)N)/C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=S)N)C2=CC=CC=C2

Origin of Product

United States

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